(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
Description
“(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone” is a synthetic arylpiperazine derivative characterized by a benzothiazole core substituted with methyl groups at positions 5 and 7, linked to a piperazine ring. The piperazine moiety is further connected to a phenylmethanone group bearing an ethylsulfonyl substituent at the ortho position.
Properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-4-30(27,28)19-8-6-5-7-17(19)21(26)24-9-11-25(12-10-24)22-23-18-14-15(2)13-16(3)20(18)29-22/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAWMNKNXFNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC(=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is a complex organic molecule that belongs to the class of thiazole-containing piperazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.
Structural Characteristics
The compound's structure integrates several functional groups:
- Piperazine Ring : Known for its ability to interact with various biological targets.
- Benzo[d]thiazole Moiety : Contributes to the compound's biological activity through its electron-withdrawing properties.
- Sulfonyl Group : Enhances solubility and bioavailability, potentially increasing therapeutic efficacy.
Synthesis
The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the Piperazine Derivative : Reacting 5,7-dimethylbenzo[d]thiazole with piperazine.
- Sulfonylation : Introducing the ethylsulfonyl group through electrophilic substitution.
- Final Coupling Reaction : Completing the methanone formation.
Controlled conditions such as temperature and solvent choice (e.g., DMF or DMSO) are crucial for optimizing yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone exhibit significant antimicrobial activity. In vitro studies have shown:
- Moderate to good activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Antifungal activity against pathogens such as Candida albicans .
Table 1 summarizes the antimicrobial activity of related thiazole-piperazine derivatives:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Anticancer Activity
Preliminary studies have suggested that thiazole-containing compounds can induce apoptosis in cancer cells. Mechanisms may involve:
- Disruption of tubulin polymerization.
- Induction of cell cycle arrest.
In vitro assays have demonstrated that certain derivatives can inhibit cell proliferation effectively .
Case Studies
A recent study focused on synthesizing a series of thiazole-piperazine derivatives, which were evaluated for their biological activities. Notably:
Comparison with Similar Compounds
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f)
- Core Structure : Benzo[b]thiophene (vs. benzo[d]thiazole in the target compound).
- Substituents : A nitro group on the phenylpiperazine (electron-withdrawing) vs. an ethylsulfonyl group (moderately electron-withdrawing) in the target compound.
- Synthesis : Prepared via coupling of 1-(4-nitrophenyl)piperazine with a benzo[b]thiophene precursor in dichloromethane, followed by recrystallization .
- Implications : The nitro group may enhance electrophilicity but reduce metabolic stability compared to ethylsulfonyl.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Core Structure : Thiophene (vs. benzothiazole).
- Substituents : Trifluoromethyl (strong electron-withdrawing) vs. ethylsulfonyl.
- Synthesis : Derived from piperazine and thiophene precursors, emphasizing the role of fluorinated groups in tuning lipophilicity .
- Implications : The trifluoromethyl group may improve blood-brain barrier penetration compared to ethylsulfonyl.
Analogues with Piperazine-Linked Aromatic Ketones
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8b)
- Key Feature: Incorporates a propanol linker (vs. methanone in the target compound).
- Substituents : Fluorophenyl and methoxy groups (electron-donating) vs. ethylsulfonyl (electron-withdrawing).
- Synthesis : Utilizes NaBH4 reduction of a ketone intermediate, highlighting reducible functional groups in similar scaffolds .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Core Structure : Triazole-thioether (vs. benzothiazole-piperazine).
- Substituents : Phenylsulfonyl group (similar to ethylsulfonyl in the target compound).
Comparative Analysis Table
Key Research Findings and Implications
Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound may offer a compromise between metabolic stability and receptor binding compared to stronger electron-withdrawing groups (e.g., nitro or trifluoromethyl) .
Heterocyclic Cores : Benzothiazole derivatives are less explored than thiophene or triazole analogues, suggesting unique opportunities for selectivity in biological targets .
Synthetic Flexibility : The use of α-halogenated ketones (as in ) and piperazine coupling () provides adaptable pathways for modifying the target compound’s scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
